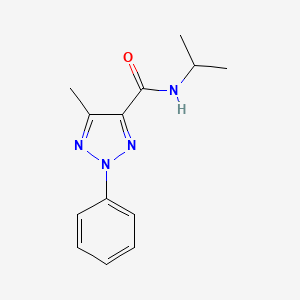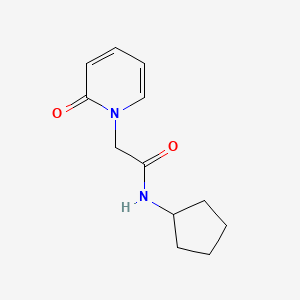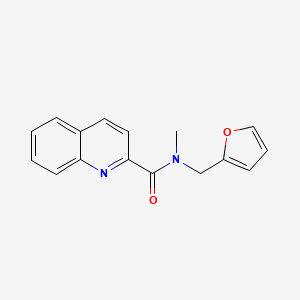
4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide, also known as CTK7A, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide is not fully understood. However, it has been proposed that 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation.
Biochemical and Physiological Effects:
4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate gene expression. 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide has also been shown to reduce beta-amyloid accumulation and improve cognitive function in Alzheimer's disease models. In Parkinson's disease models, 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide has been shown to protect dopaminergic neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide in lab experiments is its potential therapeutic applications in various diseases. Another advantage is its ability to modulate various signaling pathways and gene expression. However, one limitation of using 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in animal models.
Direcciones Futuras
For 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide research include further understanding its mechanism of action and investigating its potential therapeutic applications in other diseases.
Métodos De Síntesis
4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide can be synthesized through a multistep process involving the reaction of 2,3-dimethylphenylhydrazine with 2-acetyl pyrrole followed by the reaction of the resulting intermediate with methyl chloroformate. The final step involves the reaction of the intermediate with ammonia to yield 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide.
Aplicaciones Científicas De Investigación
4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. In Alzheimer's disease, 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide has been shown to reduce beta-amyloid accumulation and improve cognitive function. In Parkinson's disease, 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide has been shown to protect dopaminergic neurons from oxidative stress.
Propiedades
IUPAC Name |
4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-10-6-5-7-14(11(10)2)17-16(20)15-8-13(12(3)19)9-18(15)4/h5-9H,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWQQQWPNMERMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=CN2C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[4-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylpiperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7472055.png)

![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B7472066.png)







